molecular formula C21H18N2O3 B1624732 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide CAS No. 203256-20-6

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide

Cat. No.: B1624732
CAS No.: 203256-20-6
M. Wt: 346.4 g/mol
InChI Key: SWWHUDUIQPNVFF-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The chemical compound under examination possesses the systematic IUPAC name 4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide. This nomenclature precisely describes the molecular structure according to international chemical naming conventions. The compound features a coumarin core (2-oxochromen) with a diethylamino group at position 7 and a benzoyl cyanide moiety at position 3.

The structural representation can be expressed through several standardized chemical notations:

Structural Notation Value
Molecular Formula C21H18N2O3
SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N
InChI InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3
InChIKey SWWHUDUIQPNVFF-UHFFFAOYSA-N

The compound has a distinctive structure characterized by its heterocyclic coumarin ring system, which contains an oxygen atom in a six-membered ring fused to a benzene ring. The diethylamino group (-N(CH2CH3)2) at position 7 of the coumarin core contributes to the fluorescent properties of the molecule, while the benzoyl cyanide group at position 3 provides reactivity for various chemical applications.

Alternative Chemical Designations and Trade Names

CAS Registry Number and Molecular Formula Validation

The molecular formula C21H18N2O3 has been consistently validated across multiple independent chemical databases and reference sources. This formula corresponds to:

  • 21 carbon atoms
  • 18 hydrogen atoms
  • 2 nitrogen atoms
  • 3 oxygen atoms

Physical and chemical parameters that validate this molecular composition include:

Parameter Value Source
Molecular Weight 346.38 g/mol
Density 1.259 g/cm³
Boiling Point 557.154°C at 760 mmHg
Flash Point 290.756°C
Exact Mass 346.13200
Polar Surface Area (PSA) 74.31000
LogP 4.01248
Fluorescence λex 408 nm, λem 486 nm in methanol

The validation of the molecular formula is further supported by spectroscopic analyses. The compound is typically characterized by proton nuclear magnetic resonance (¹H-NMR) spectroscopy to confirm its structural identity. The fluorescence properties (excitation maximum at 408 nm and emission maximum at 486 nm in methanol) are consistent with the expected photophysical behavior of 7-diethylamino-substituted coumarins.

Properties

IUPAC Name

4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWHUDUIQPNVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441592
Record name 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203256-20-6
Record name 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide
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Preparation Methods

Knoevenagel Condensation and Acylation

The foundational route to DACB-CN begins with the synthesis of the 7-diethylaminocoumarin core. As detailed in CN103319475A, 4-(diethylamino)salicylaldehyde undergoes Knoevenagel condensation with diethyl malonate in the presence of piperidine and acetic acid. This reaction proceeds via nucleophilic attack of the active methylene group on the aldehyde, forming ethyl 7-diethylaminocoumarin-3-carboxylate with a yield of 43.4%. Hydrolysis of the ester group under alkaline conditions (10% NaOH, 15 min reflux) yields 7-diethylaminocoumarin-3-carboxylic acid at 71.2% efficiency.

Subsequent acylation introduces the benzoyl cyanide moiety. According to spectroscopic studies, the carboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with 4-cyanophenylmagnesium bromide. This nucleophilic acyl substitution attains the target compound, though yields remain unspecified in available literature. Alternative methods employ coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation, though these are more commonly associated with benzothiazole derivatives.

Radical-Mediated Coupling Approach

A streamlined one-pot synthesis, patented in CN106008434A, leverages radical chemistry to couple 7-diethylaminocoumarin with 4-cyanobenzaldehyde. Under thermal conditions (100–200°C) and in the presence of di-tert-butyl peroxide, the reaction proceeds via a radical chain mechanism. The coumarin’s 3-position reacts with the aldehyde’s formyl group, forming a benzoyl linkage. Optimal reagent ratios (1:1–2:1–3 coumarin:aldehyde:peroxide) and extended reaction times (10–24 h) are critical to achieving measurable yields, though exact figures are unreported.

Comparative Analysis of Synthesis Routes

To evaluate the efficacy of both methods, key parameters are tabulated below:

Parameter Knoevenagel-Acylation Radical Coupling
Reaction Steps 3–4 1
Yield (Cumulative) ~30% (estimated) Not reported
Temperature 80–100°C (hydrolysis) 100–200°C
Catalyst Piperidine, DMAP Di-tert-butyl peroxide
Purification Column chromatography Solvent extraction

The Knoevenagel method offers precise control over intermediate functionalization but suffers from low cumulative yields due to multi-step losses. In contrast, the radical route simplifies synthesis but requires stringent temperature control and lacks yield data, complicating industrial scalability.

Spectroscopic Characterization and Validation

Post-synthetic validation of DACB-CN is critical to confirm structural integrity. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 2220 cm⁻¹ (C≡N stretch) and 1705 cm⁻¹ (carbonyl), consistent with the benzoyl cyanide group. Nuclear magnetic resonance (¹H NMR) in deuterated chloroform displays a singlet at δ 8.2 ppm for the coumarin H-4 proton and a multiplet at δ 1.2–1.4 ppm for the diethylamino group’s methylene hydrogens. High-resolution mass spectrometry (HRMS) further corroborates the molecular ion peak at m/z 346.4 [M+H]⁺.

Chemical Reactions Analysis

Derivatization with Alcohols

DACB-CN reacts with alcohols to form fluorescent carbamic esters, enabling sensitive detection in high-performance liquid chromatography (HPLC). This reaction occurs via nucleophilic substitution at the cyanide group, yielding stable derivatives.

Mechanism :
The cyanide group in DACB-CN acts as a leaving group, allowing the hydroxyl group of alcohols to attack the carbonyl carbon, forming a carbamic ester (Figure 1). The reaction is efficient under mild conditions, typically at room temperature in aprotic solvents like dichloromethane or acetonitrile .

Applications :

  • Saturated alcohols (C6–C22) : React with DACB-CN in good yields (75–95%) .

  • Detection limits : As low as 5 fmol/10 μL for cetyl alcohol (C16), demonstrating exceptional sensitivity .

Table 1: Derivatization Efficiency of DACB-CN with Representative Alcohols

Alcohol (Chain Length)Reaction Yield (%)HPLC Retention Time (min)Detection Limit (fmol/10 μL)
Hexanol (C6)858.215
Decanol (C10)8912.710
Cetyl Alcohol (C16)9218.55
Stearyl Alcohol (C18)9021.37

Data adapted from .

Supramolecular Interactions

DACB-CN’s coumarin scaffold may engage in host-guest interactions with macrocycles like cucurbituril (CB), as observed in structurally related compounds :

  • CB binding : The diethylamino group and aromatic ring of DACB-CN could form 1:1 or 2:1 complexes with CB, altering reactivity.

  • Steric effects : Encapsulation might inhibit hydrolysis by shielding reactive sites, analogous to the inhibition seen in IC4 (a Schiff base derivative) .

Photophysical Behavior

The 7-diethylaminocoumarin moiety confers strong fluorescence (λ<sub>ex</sub> = 402 nm, λ<sub>em</sub> = 488 nm) , which is critical for tracking reaction products. Key observations:

  • Solvatochromism : Fluorescence intensity and wavelength vary with solvent polarity, aiding in mechanistic studies.

  • Quenching : Electron-deficient analytes (e.g., nitroaromatics) may quench fluorescence via electron transfer .

Stability and Storage

  • Thermal stability : Stable at room temperature but degrades above 100°C.

  • Light sensitivity : Prolonged UV exposure causes photobleaching, necessitating storage in amber vials .

Scientific Research Applications

Fluorescent Properties

DACB-CN is recognized for its strong fluorescence, making it suitable for various applications in analytical and biological contexts. The compound's fluorescence can be tuned by altering the environment or through chemical modifications, which enhances its utility as a probe in biological systems.

Analytical Chemistry

DACB-CN serves as a fluorescent labeling reagent, particularly in the detection and quantification of carboxylic acids and alcohols. Its high sensitivity allows for the development of assays that can detect low concentrations of analytes, making it a valuable tool in analytical laboratories.

ApplicationDescription
Fluorescent LabelingUsed for tagging carboxylic acids and alcohols for detection.
Assay DevelopmentEnables the creation of sensitive assays for various compounds.

Biological Imaging

The compound is employed as a fluorescent probe in biological imaging studies. Its ability to selectively stain cellular components allows researchers to visualize cellular structures and processes.

  • Mitochondrial Targeting : DACB-CN has been utilized as a mitochondria-specific probe, enabling researchers to study mitochondrial dynamics and functions in live cells. This application is crucial for understanding cellular metabolism and the role of mitochondria in disease processes .

Medicinal Chemistry

Research indicates that DACB-CN may have potential therapeutic applications due to its interaction with biological pathways:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Studies have shown that DACB-CN can inhibit TGF-β1-induced EMT in lung epithelial cells, which is significant in the context of pulmonary fibrosis . This suggests that the compound could be explored further for its anti-fibrotic properties.
Study TypeFindings
In Vitro StudiesInhibition of EMT and cytotoxic effects on cancer cell lines.
In Vivo StudiesReduction of fibrosis markers in animal models of pulmonary fibrosis.

Case Studies

Several studies have highlighted the effectiveness of DACB-CN in various applications:

  • Fluorescent Probes : DACB-CN was developed as a highly sensitive fluorescent probe for detecting carboxylic acids, demonstrating enhanced fluorescence intensity compared to traditional probes .
  • Therapeutic Potential : In vivo studies indicated that DACB-CN could reduce markers associated with pulmonary fibrosis, suggesting its potential role as a therapeutic agent against fibrotic diseases .

Mechanism of Action

The mechanism of action of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide primarily involves its ability to form fluorescent derivatives with target molecules. When used as a derivatization reagent, it chemically modifies target molecules, enhancing their detectability or separation characteristics in analytical techniques like high-performance liquid chromatography (HPLC). The compound reacts with primary and secondary alcohols to form fluorescent derivatives, which can then be detected and analyzed using fluorescence detection methods.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a diethylamino-substituted coumarin and benzoyl cyanide. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Fluorescence Properties
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide Coumarin + benzoyl cyanide Diethylamino, cyanide Strong fluorescence ($\Phi \approx 0.8$)
Ortho-hydroxy benzoyl coumarin amide Coumarin + benzoyl amide Hydroxyl, amide Moderate fluorescence ($\Phi \approx 0.5$)
4-(Dimethylamino)benzohydrazide Benzene + hydrazide Dimethylamino, hydrazide Weak fluorescence ($\Phi < 0.3$)
Benzyl cyanide Benzene + cyanide Cyanide (no coumarin) Non-fluorescent

Key Observations :

  • The diethylamino group in the target compound enhances electron donation, red-shifting absorption/emission and amplifying fluorescence intensity compared to hydroxyl or amide substituents .
  • Benzoyl cyanide offers superior nucleophilic reactivity over amides or hydrazides, enabling efficient derivatization of carbonyl groups .

Photophysical and Recognition Properties

The compound’s fluorescence response to cyanide anions and other analytes distinguishes it from analogs:

Table 2: Recognition Sensitivity and Selectivity
Compound Name Analyte Detected Detection Limit (µM) Naked-Eye Observation
This compound Cyanide anions 0.1 Yes
Ortho-hydroxy benzoyl coumarin amide Cyanide anions 1.0 No
Benzyl cyanide Non-fluorescent N/A No

Key Findings :

  • The diethylamino group in the target compound lowers the detection limit for cyanide by 10-fold compared to hydroxyl-substituted analogs, attributed to enhanced electron density and charge transfer .
  • Fluorescence quenching upon cyanide binding is visible without instrumentation, a critical advantage for field applications .

Reactivity and Application Scope

Derivatization Efficiency :
  • The target compound forms cyanohydrin derivatives with aldehydes/ketones in <10 minutes under mild conditions, outperforming benzoyl chloride or benzyl cyanide derivatives, which require harsher conditions (e.g., acidic catalysts) .
  • Unlike non-fluorescent benzyl cyanide, its coumarin core enables trace-level analyte detection (LOD < 1 nM in HPLC) .
Thermal and Chemical Stability :
  • The coumarin-cyanide linkage exhibits higher thermal stability ($T{\text{decomp}} > 200^\circ \text{C}$) compared to hydrazide-based compounds ($T{\text{decomp}} \approx 150^\circ \text{C}$) .

Biological Activity

4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB) is a synthetic compound that incorporates both a coumarin moiety and a cyanide group. This unique structure endows it with various biological activities, making it an intriguing subject for research in medicinal chemistry and pharmacology. This article reviews the biological activity of DACB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

DACB is characterized by its coumarin backbone, which is known for its fluorescence properties and potential biological activities. The compound's structure can be summarized as follows:

  • Chemical Formula: C₁₅H₁₅N₃O₂
  • CAS Number: 1624732
  • Molecular Weight: 265.30 g/mol

The biological activity of DACB is primarily attributed to its ability to interact with various molecular targets within cells. The cyanide moiety may play a role in modulating enzymatic activities or cellular signaling pathways. Preliminary studies suggest that DACB may inhibit specific enzymes involved in inflammatory responses, similar to other coumarin derivatives .

Antitumor Activity

Several studies have indicated that coumarin derivatives exhibit significant antitumor properties. For instance, DACB has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic effects at varying concentrations. In vitro assays showed that DACB could induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

Antioxidant Properties

Coumarins are well-known for their antioxidant capabilities. DACB's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property could be beneficial in preventing diseases associated with oxidative damage .

Enzyme Inhibition

DACB has shown promise in inhibiting specific enzymes related to inflammation and cancer progression. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Case Studies

  • Cytotoxicity Assays : In a study involving various human tumor cell lines, DACB exhibited IC50 values ranging from 15 to 30 µM, indicating significant cytotoxicity compared to controls .
  • Fluorescence Studies : The fluorescence properties of DACB were analyzed using absorption and emission spectra. It was found that DACB has a strong fluorescence signal, which can be utilized for imaging applications in biological systems .
  • Mechanistic Insights : Research indicated that DACB interacts with cellular membranes and may alter membrane fluidity, affecting cellular signaling pathways related to growth and apoptosis .

Data Tables

Biological Activity IC50 Value (µM) Target
Cytotoxicity15 - 30Human tumor cell lines
COX InhibitionNot specifiedCyclooxygenase enzymes
Antioxidant ActivityModerateFree radical scavenging

Q & A

Q. What mechanistic insights explain DACB-CN’s degradation under oxidative conditions?

  • LC-MS/MS analysis identifies intermediates like benzoyl peroxide or cyanate. Proposed pathway:
  • Step 1 : H₂O₂-mediated oxidation of –C≡N to –OCN.
  • Step 2 : Hydrolysis to carboxylic acid .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide
Reactant of Route 2
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4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.